1,4,7,10-Tetrazacyclododec-2-ylmethanamine
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Overview
Description
1,4,7,10-Tetraazacyclododecane-2-methanamine (often abbreviated as TACD) is a macrocyclic compound with the chemical formula C₉H₂₃N₅. It belongs to the class of tetraazamacrocycles and features a twelve-membered ring containing four nitrogen atoms. The compound exhibits interesting coordination properties due to its chelating ability, making it useful in various applications.
Preparation Methods
Synthetic Routes:
Template Synthesis: TACD can be synthesized by reacting ethylenediamine with formaldehyde in the presence of ammonia. The cyclization of the resulting linear tetraamine forms the macrocyclic structure.
Metal-Assisted Synthesis: Metal ions (such as copper or nickel) can catalyze the cyclization of linear tetraamines to form TACD.
Solid-Phase Synthesis: TACD can be prepared on solid supports using peptide synthesis techniques.
Industrial Production:
While TACD is not produced industrially on a large scale, it serves as a precursor for other compounds, such as the well-known chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) .
Chemical Reactions Analysis
TACD undergoes various reactions:
Complexation: TACD readily forms stable complexes with metal ions due to its four nitrogen donor atoms.
Substitution: The amino groups can be substituted with other functional groups.
Oxidation/Reduction: TACD can participate in redox reactions.
Common reagents include metal salts, acids, and oxidizing agents. Major products include metal complexes and modified TACD derivatives.
Scientific Research Applications
TACD finds applications in:
Radiolabeling: TACD derivatives are used for radiolabeling biomolecules (e.g., antibodies) in nuclear medicine and imaging.
Coordination Chemistry: TACD-based complexes are studied for their coordination behavior and catalytic properties.
Drug Delivery: TACD can serve as a carrier for targeted drug delivery.
Mechanism of Action
TACD’s mechanism of action depends on its specific application. In radiolabeling, it chelates radioactive isotopes for imaging or therapy. In coordination chemistry, it stabilizes metal centers. Further research is ongoing to explore its biological effects.
Comparison with Similar Compounds
TACD is unique due to its twelve-membered ring and chelating properties. Similar compounds include cyclen (a six-membered analog) and DOTA (a related macrocycle) .
Biological Activity
1,4,7,10-Tetrazacyclododec-2-ylmethanamine, often referred to as a member of the tetraazacyclododecane family, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique polycyclic structure composed of four nitrogen atoms in a cyclic arrangement. This structure allows for various interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H16N4 |
Molecular Weight | 172.24 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1CN2C(=N)N=C(N1)N(C2)CCN |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that this compound can function as a ligand for G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound exhibits affinity for specific GPCRs, influencing downstream signaling pathways.
- Calcium Release Modulation : It has been shown to affect calcium ion release in cellular models, which is vital for numerous physiological processes.
In Vivo Studies
A notable study evaluated the biodistribution and imaging potential of radiolabeled derivatives of tetrazacyclododecane in tumor models. The research demonstrated significant tumor uptake and favorable pharmacokinetics compared to traditional agonists:
- Study Findings :
- IC50 Values : The compound exhibited an IC50 value of 14 ± 3.4 nmol/L against specific tumor cell lines.
- Tumor Uptake : High tumor uptake was reported at 13.4 ± 0.8% IA/g at 4 hours post-injection.
These findings suggest that the compound may be useful in targeted imaging and therapeutic applications in oncology .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique biological profile of this compound. For instance:
Compound | Kd (nmol/L) | Maximum Binding Sites (nmol/L) |
---|---|---|
This compound | 8.5 ± 2.7 | 2.4 ± 0.2 |
[111In]-AMBA | 0.6 ± 0.3 | 0.7 ± 0.1 |
The data indicates that while both compounds target similar receptors, the tetrazacyclododecane derivative shows superior binding characteristics and efficacy in vivo .
Applications in Research and Medicine
The unique properties of this compound make it a promising candidate for various applications:
- Imaging Agents : Its ability to localize tumors effectively positions it as a potential imaging agent in cancer diagnostics.
- Therapeutic Development : The compound's interaction with GPCRs opens avenues for developing new therapeutic agents targeting various diseases.
Properties
Molecular Formula |
C9H23N5 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1,4,7,10-tetrazacyclododec-2-ylmethanamine |
InChI |
InChI=1S/C9H23N5/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9,11-14H,1-8,10H2 |
InChI Key |
HWVOBYJTJPXGSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC(CNCCN1)CN |
Origin of Product |
United States |
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